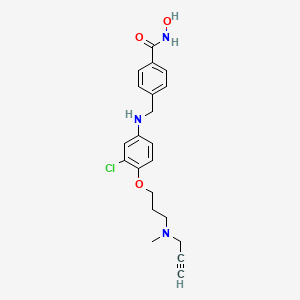
Mao A/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mao A/hdac-IN-1 is a dual inhibitor of monoamine oxidase A and histone deacetylase. This compound has shown significant potential in the field of glioma research due to its ability to inhibit both monoamine oxidase A and histone deacetylase, which are crucial enzymes involved in various biological processes .
Méthodes De Préparation
The synthesis of Mao A/hdac-IN-1 involves the conjugation of N-methylpropargylamine with hydroxamic acids. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Analyse Des Réactions Chimiques
Mao A/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Mao A/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the inhibition of monoamine oxidase A and histone deacetylase.
Biology: Employed in cellular studies to understand the role of monoamine oxidase A and histone deacetylase in cell death and survival.
Medicine: Investigated for its potential therapeutic effects in treating gliomas and other cancers by inhibiting monoamine oxidase A and histone deacetylase.
Industry: Utilized in the development of new drugs and therapeutic agents targeting monoamine oxidase A and histone deacetylase
Mécanisme D'action
Mao A/hdac-IN-1 exerts its effects by inhibiting the activity of monoamine oxidase A and histone deacetylase. Monoamine oxidase A is involved in the degradation of neurotransmitters, while histone deacetylase regulates gene expression by removing acetyl groups from histone proteins. By inhibiting these enzymes, this compound can induce cell death and reduce tumor size in glioma models .
Comparaison Avec Des Composés Similaires
Mao A/hdac-IN-1 is unique due to its dual inhibition of monoamine oxidase A and histone deacetylase. Similar compounds include:
Tranylcypromine: A monoamine oxidase inhibitor used as an antidepressant.
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Phenelzine: Another monoamine oxidase inhibitor used in the treatment of depression.
Compared to these compounds, this compound offers the advantage of targeting both monoamine oxidase A and histone deacetylase, making it a promising candidate for glioma research .
Propriétés
Formule moléculaire |
C21H24ClN3O3 |
|---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
4-[[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]anilino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-11-25(2)12-4-13-28-20-10-9-18(14-19(20)22)23-15-16-5-7-17(8-6-16)21(26)24-27/h1,5-10,14,23,27H,4,11-13,15H2,2H3,(H,24,26) |
Clé InChI |
JYDFPSDKROGXNS-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCOC1=C(C=C(C=C1)NCC2=CC=C(C=C2)C(=O)NO)Cl)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


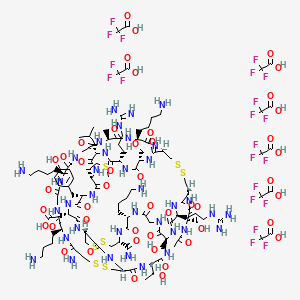
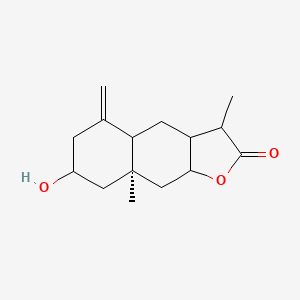
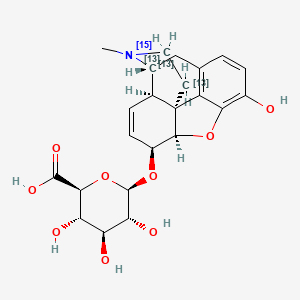
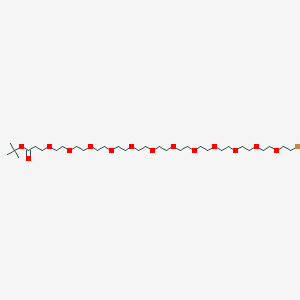
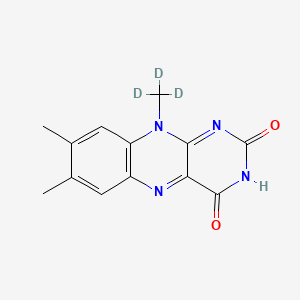
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
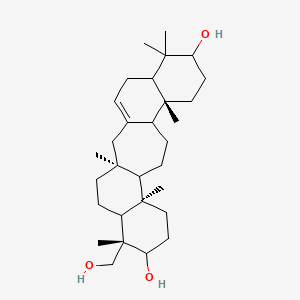
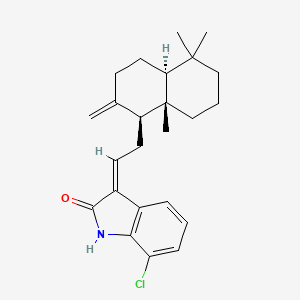
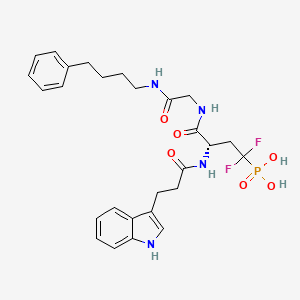


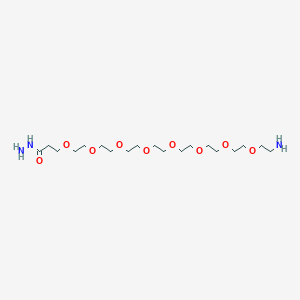
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)

